molecular formula C9H11NO B6146399 2-methyl-2-(pyridin-4-yl)propanal CAS No. 1535434-83-3

2-methyl-2-(pyridin-4-yl)propanal

Cat. No.: B6146399
CAS No.: 1535434-83-3
M. Wt: 149.2
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Description

2-Methyl-2-(pyridin-4-yl)propanal (CAS 1535434-83-3) is a chemical building block of interest in medicinal chemistry and organic synthesis. It features a pyridine heterocycle, a prevalent scaffold in pharmaceuticals, linked to an aldehyde functional group via a sterically hindered tertiary carbon center . The pyridine ring is a common feature in bioactive molecules, and its incorporation into drug-like compounds can influence crucial physicochemical parameters, improving solubility and the overall pharmacokinetic profile . The aldehyde group is a versatile synthetic handle that readily undergoes reactions such as nucleophilic addition and reductive amination, facilitating the construction of more complex molecular architectures. This makes the compound a valuable intermediate for constructing novel molecules, particularly for developing compounds with potential biological activity. Researchers can utilize this reagent in the synthesis of sp3-rich, three-dimensional structures, which are increasingly sought after in drug discovery for their favorable properties . The compound's structure, with its tert-butyl-like steric hindrance adjacent to the pyridine ring, may also be exploited to induce specific conformational constraints in the resulting molecules. According to supplier information, this product is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used. This product is intended for research applications and is strictly For Research Use Only. It is not intended for human therapeutic, diagnostic, or veterinary use.

Properties

CAS No.

1535434-83-3

Molecular Formula

C9H11NO

Molecular Weight

149.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Asymmetric α-Benzylation of Aldehydes

      Catalyst: Chiral covalent organic framework (CCOF) incorporating BINOL-phosphoric acid and copper (II)-porphyrin modules.

      Reaction Conditions: The reaction is driven by visible-light induced photothermal conversion, which can proceed under natural sunlight irradiation.

  • Flow Synthesis

      Catalyst: Raney nickel.

      Reaction Conditions: Continuous flow setup using a low boiling point alcohol (1-propanol) at high temperature.

Chemical Reactions Analysis

Types of Reactions

Major Products

Scientific Research Applications

2-Methyl-2-(pyridin-4-yl)propanal is utilized in various fields of scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in chemical reactions. The mechanism involves:

    Catalytic Asymmetric α-Benzylation:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-2-(pyridin-4-yl)propanal with analogs based on functional groups, physicochemical properties, and applications.

Functional Group Variations

a) 2-Methyl-2-(pyridin-4-yl)propanenitrile
  • Structure : Replaces the aldehyde group with a nitrile (-CN).
  • Key Differences : The nitrile group confers higher chemical stability compared to the aldehyde, making it less reactive toward nucleophiles. This compound is often used as a precursor in heterocyclic synthesis .
  • Applications : Intermediate in pharmaceuticals and agrochemicals.
b) Aldoxycarb (2-Methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime)
  • Structure : Features a methylsulfonyl group and an oxime carbamate instead of pyridine.
  • Key Differences : The sulfonyl and oxime groups enhance pesticidal activity. Aldoxycarb acts as an acaricide/insecticide due to its ability to inhibit acetylcholinesterase .
  • Applications : Restricted-use pesticide with high acute toxicity .

Pyridine Ring Modifications

a) 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine
  • Structure : Pyridine ring with amine and alkylthio substituents.
  • Key Differences: The amine group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media. This compound is designed as an inhibitor of inducible nitric oxide synthase (iNOS) .
  • Applications : Investigational drug for inflammatory diseases.
b) 2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol
  • Structure : Contains two pyridinyl groups and a central hydroxyl-bearing carbon.
  • Key Differences : The hydroxyl group enables hydrogen bonding, influencing crystal packing and solubility. This structural motif is common in coordination chemistry for ligand design .

Physicochemical Properties

Compound Functional Groups Boiling Point (°C) Solubility (mg/mL) LogP References
This compound Aldehyde, pyridine Not Reported ~50 (DMSO) 1.2*
2-Methyl-2-(pyridin-4-yl)propanenitrile Nitrile, pyridine 220–225 ~20 (Ethanol) 2.5*
Aldoxycarb Oxime, sulfonyl, carbamate 130–135 ~100 (Water) 1.8
4-Methylpyridin-2-amine derivatives Amine, alkylthio Not Reported ~30 (Methanol) 1.9

*Predicted using computational tools due to lack of experimental data.

Q & A

Q. What are the common synthetic routes for 2-methyl-2-(pyridin-4-yl)propanal, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyridine-containing aldehydes like this compound typically involves nucleophilic substitution or condensation reactions. For example, a Grignard reagent (e.g., 2-pyridinylmethylmagnesium bromide) could react with a ketone or ester precursor, followed by oxidation to yield the aldehyde. Reaction optimization includes controlling temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., palladium for cross-coupling). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodological Answer :
  • NMR : The aldehyde proton appears as a singlet near δ 9.5–10.0 ppm. Pyridine ring protons show splitting patterns in δ 7.0–8.5 ppm.
  • IR : A strong absorption band at ~1700–1750 cm⁻¹ confirms the aldehyde C=O stretch.
  • MS : Molecular ion peaks (e.g., m/z 163 for C₉H₁₁NO) and fragmentation patterns (e.g., loss of CO or pyridyl groups) validate the structure.
    Calibration with reference compounds and computational simulations (e.g., DFT for NMR prediction) enhance accuracy .

Advanced Research Questions

Q. How can SHELX software improve the crystallographic refinement of this compound derivatives?

  • Methodological Answer : SHELXL (part of the SHELX suite) refines crystal structures by optimizing atomic coordinates, thermal parameters, and occupancy factors. For this compound:
  • Use hkl files from X-ray diffraction data to model the pyridine ring geometry and aldehyde group.
  • Apply restraints for bond lengths (C=O: ~1.22 Å) and angles (C-C-O: ~120°).
  • Analyze residual density maps to detect disorder or solvent molecules.
    SHELXL’s robust algorithms handle high-resolution data and twinned crystals effectively .

Q. What experimental strategies resolve contradictions in bioactivity data for pyridine-based aldehydes?

  • Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity data may arise from assay conditions (e.g., pH, redox state) or compound stability. Strategies include:
  • Redox Profiling : Monitor aldehyde oxidation to carboxylic acids under biological conditions using HPLC.

  • Covalent Binding Assays : Use mass spectrometry to detect adducts with nucleophilic residues (e.g., cysteine thiols).

  • Comparative Studies : Benchmark against analogs like 3-(pyridin-4-yl)propanal to isolate structural effects (Table 1) .

    Table 1 : Comparative Bioactivity of Pyridine Aldehydes

    CompoundIC₅₀ (Enzyme X)Redox Stability
    This compound12 µMModerate
    3-(pyridin-4-yl)propanal45 µMLow

Q. How does computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes:
  • Docking : The aldehyde group forms hydrogen bonds with catalytic lysine residues in enzymes (e.g., dehydrogenases).
  • MD Simulations : Simulate solvated systems (100 ns) to assess stability of ligand-protein complexes.
    Validate predictions with mutagenesis (e.g., K→A mutants) and kinetic assays .

Methodological Challenges and Solutions

Q. What are the limitations in synthesizing enantiopure this compound, and how can they be addressed?

  • Answer : Racemization during aldehyde formation is a key issue. Solutions include:
  • Chiral Auxiliaries : Use (S)-proline derivatives to induce asymmetry.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions.
  • Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose esters) for enantiomer separation .

Q. How can researchers mitigate the oxidative instability of this compound in biological assays?

  • Answer :
  • Stabilizing Agents : Add antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to buffer solutions.
  • Prodrug Design : Convert the aldehyde to a stable acetal or imine derivative, releasing the active form in situ.
  • Real-Time Monitoring : Use UV-Vis spectroscopy to track degradation kinetics .

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